methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate
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Description
“Methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a cyclopropane ring via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Future Directions
The future directions for “methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The pyrrolidine ring is a versatile scaffold in drug discovery, and new compounds with this structure could have different biological profiles .
Mechanism of Action
Target of Action
The primary targets of methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to proteins or enzymes . The exact interactions and changes resulting from this compound’s action remain to be elucidated.
Biochemical Pathways
Given the structural similarity to other pyrrolidine derivatives, it may influence a range of biochemical pathways
Pharmacokinetics
Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of the compound.
Properties
IUPAC Name |
methyl 1-pyrrolidin-1-ylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(4-5-9)10-6-2-3-7-10/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWHQJGJELSMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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